Norzolmitripan
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(4R)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m1/s1 |
InChI Key |
NKOBWHOGNBPTDO-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
Origin of Product |
United States |
Analytical Methodologies for Norzolmitripan Identification and Quantification
Advanced Spectrometric Techniques in Metabolite Detection
The detection of metabolites like Norzolmitripan in complex biological matrices necessitates highly sensitive and specific analytical methods. Mass spectrometry, particularly when combined with liquid chromatography, has become the cornerstone for such analyses.
Mass Spectrometry-Based Approaches for Untargeted Metabolomics
Untargeted metabolomics aims to comprehensively profile all detectable metabolites in a sample without a preconceived target list. This approach is valuable for discovering novel biomarkers and understanding metabolic pathways. In the context of this compound, untargeted metabolomics studies have successfully identified it in biological samples such as feces.
One such study utilized a UHPLC/Q Exactive HFx mass spectrometer for the analysis of fecal metabolomes. researchgate.net This high-resolution mass spectrometer allows for the accurate mass measurement of ions, which is critical for the tentative identification of compounds in a complex mixture. The process involves detecting features, characterized by their mass-to-charge ratio (m/z) and retention time, which are then matched against metabolite databases for identification. researchgate.net For instance, this compound has been cataloged in the Human Metabolome Database (HMDB) with the identifier HMDB0060966.
Chromatographic Separation Techniques for Pre-Analytical Processing
To minimize matrix effects and separate analytes from other components in a biological sample prior to mass spectrometric analysis, chromatographic separation is essential. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed techniques.
UHPLC systems utilize columns with smaller particle sizes (typically <2 µm), which results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. walshmedicalmedia.com For the analysis of Zolmitriptan (B1197) and its metabolites, including this compound, various UHPLC methods have been developed.
One validated method for the simultaneous determination of Zolmitriptan and N-desmethylzolmitriptan (this compound) in human plasma employed a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation was achieved on an XTerra RP18 column (3.5 μm, 100 × 3.0 mm i.d.) using an isocratic mobile phase. researchgate.net Another study utilized a gradient ion-pair UHPLC method with UV detection for the determination of Zolmitriptan and its impurities. tsijournals.com
The choice of column and mobile phase is critical for achieving optimal separation. C18 columns are frequently used for their ability to separate a wide range of compounds. The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to ensure good peak shape and resolution.
Validation and Characterization of Analytical Methods
The development of an analytical method must be followed by a thorough validation process to ensure its reliability and suitability for its intended purpose. nih.govnih.gov Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. frontiersin.org
Method Development for Specific Compound Analysis
The development of a specific analytical method for this compound often occurs in conjunction with the analysis of its parent drug, Zolmitriptan. Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of Zolmitriptan and this compound in biological fluids like human plasma. researchgate.netnih.gov
These methods typically involve:
Sample Preparation: Extraction of the analytes from the biological matrix is a critical first step. Techniques like liquid-liquid extraction (LLE) with solvents such as a mixture of ethyl acetate (B1210297) and dichloromethane, or solid-phase extraction (SPE) are commonly used to remove interfering substances and concentrate the analytes. researchgate.netnih.gov
Chromatographic Conditions: Optimization of the mobile phase composition, flow rate, and column type to achieve efficient separation of this compound from Zolmitriptan and other potential metabolites or matrix components.
Mass Spectrometry Parameters: Fine-tuning of the mass spectrometer settings, including the ionization source (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. researchgate.nettsijournals.com
Quantitative Analytical Protocols in Complex Biological Matrices
Quantitative analysis of this compound in complex biological matrices such as plasma requires a validated protocol that ensures accuracy and precision. nih.govresearchgate.net The validation of these bioanalytical methods typically assesses several key parameters as outlined by regulatory guidelines.
A study detailing the simultaneous LC-MS-MS determination of Zolmitriptan and this compound in human plasma provides a representative example of a validated quantitative protocol. researchgate.net The key validation parameters from this study are summarized below:
| Validation Parameter | Finding |
| Linearity Range | 0.25–20 ng/mL for both Zolmitriptan and this compound. researchgate.net |
| Precision (Intra-day and Inter-day) | The coefficient of variation (CV) for both intra- and inter-assay precision was less than 11%. nih.gov |
| Accuracy | The method demonstrated good accuracy, with results falling within acceptable limits. researchgate.net |
| Recovery | The absolute recovery for N-desmethylzolmitripan averaged 58%. nih.gov |
| Lower Limit of Quantification (LLOQ) | The LLOQ was established at 0.25 ng/mL for this compound. researchgate.net |
| Specificity | The method was shown to be specific for the analytes, with no significant interference from endogenous plasma components. researchgate.net |
Such validated methods are deemed suitable for pharmacokinetic and bioequivalence studies, providing reliable data on the concentration of this compound in biological samples over time. researchgate.net
Metabolic Origins and Biotransformation Pathways of Norzolmitripan
Investigation of Putative Biosynthetic Routes
The generation of norzolmitriptan from zolmitriptan (B1197) is not a biosynthetic process in the classical sense of creating a novel compound from simple precursors. Instead, it is the result of the metabolic transformation of the parent drug, zolmitriptan.
The primary precursor to norzolmitriptan is zolmitriptan. The conversion is an N-demethylation reaction, a common phase I metabolic process. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, research has identified CYP1A2 as the principal enzyme responsible for the N-demethylation of zolmitriptan to form norzolmitriptan. nih.govdrugbank.com Studies using selective chemical inhibitors have shown that furafylline, a specific inhibitor of CYP1A2, significantly inhibits the formation of norzolmitriptan in human liver microsomes. nih.gov
The gut microbiome possesses a vast enzymatic capacity and can influence the metabolism of various orally administered drugs. nih.govfrontiersin.orgnih.gov While direct evidence for the conversion of zolmitriptan to norzolmitriptan by the gut microbiota is not extensively documented, the general role of the microbiome in drug metabolism is well-established. nih.govmdpi.com Gut bacteria can produce a wide array of enzymes capable of performing reactions such as reduction and hydrolysis, which can alter the structure of drugs before they are absorbed into the systemic circulation. nih.gov This microbial metabolism can impact the bioavailability and the metabolic profile of a drug. mdpi.com Given that zolmitriptan is administered orally, it is plausible that the gut microbiota could play a role in its initial biotransformation, potentially influencing the amount of zolmitriptan available for hepatic metabolism into norzolmitriptan.
Enzymatic Conversion and Precursor Analysis
In Vitro Studies of Metabolic Fate
In vitro models are crucial for elucidating the specific enzymes and cellular systems involved in the metabolism of drugs like zolmitriptan and the formation of its metabolites such as norzolmitriptan.
The use of recombinant human cytochrome P450 enzymes has been instrumental in identifying the specific isoforms responsible for zolmitriptan metabolism. Studies utilizing expressed human CYP1A2 have demonstrated that it is the sole P450 isoform capable of forming the N-desmethyl metabolite, norzolmitriptan. nih.gov In these experimental setups, individual CYP enzymes are expressed in a cellular system, such as insect cells or bacteria, allowing for the precise determination of their catalytic activity towards a specific substrate. The incubation of zolmitriptan with a panel of recombinant CYP enzymes showed that only CYP1A2 produced norzolmitriptan, confirming its primary role in this metabolic pathway. nih.gov
Human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a standard in vitro model for studying drug metabolism. In studies with human liver microsomes, the formation of norzolmitriptan from zolmitriptan was observed, although the extent of metabolism was noted to be limited in this system alone. nih.gov The use of selective inhibitors in these microsomal incubations further solidified the role of CYP1A2. nih.gov
Freshly isolated human hepatocytes, which represent a more complete cellular model containing both phase I and phase II enzymes, have been shown to extensively metabolize zolmitriptan, producing norzolmitriptan along with other metabolites. nih.gov Rat hepatic microsomes have also been used as a model, demonstrating the formation of N-demethylzolmitriptan (norzolmitriptan). nih.gov
Cellular models such as Caco-2, derived from human colorectal adenocarcinoma, are primarily used to study drug absorption and transport. nih.gov While these models are not the primary tool for metabolic studies, they can provide insights into the interplay between transport and metabolism at the intestinal barrier. nih.govmdpi.com
Recombinant Enzyme Systems for Biotransformation Analysis
Intermediary Metabolism and Pathway Integration
The metabolic pathway continues with the further biotransformation of norzolmitriptan. This subsequent metabolism is primarily mediated by monoamine oxidase A (MAO-A). nih.govwikipedia.org MAO-A catalyzes the oxidative deamination of norzolmitriptan, leading to the formation of an inactive indole (B1671886) acetic acid derivative. drugbank.comwikipedia.org This integration of CYP-mediated N-demethylation followed by MAO-A-mediated oxidative deamination represents the major metabolic clearance pathway for zolmitriptan.
Table of Research Findings on Norzolmitriptan Metabolism
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Enzymatic Conversion | Human Liver Microsomes, Recombinant CYP enzymes | CYP1A2 is the primary enzyme for norzolmitriptan formation. | nih.gov |
| Enzymatic Conversion | Rat Primary Hepatocytes, Recombinant P450 enzymes | CYP2D6 is implicated in the metabolic activation of zolmitriptan. | nih.gov |
| Hepatic Metabolism | Human Hepatocytes | Extensive metabolism of zolmitriptan to norzolmitriptan and other metabolites. | nih.gov |
| Hepatic Metabolism | Rat Liver Microsomes | Formation of N-demethylzolmitriptan (norzolmitriptan) demonstrated. | nih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| Norzolmitriptan |
| Zolmitriptan |
| Furafylline |
| N-desmethyl metabolite |
| N-oxide |
Tryptophan Metabolism Pathway Interactions
The relationship between norzolmitripan and tryptophan metabolism is rooted in the chemical structure of its parent compound, zolmitriptan. Zolmitriptan is a synthetic tryptamine (B22526) derivative, structurally analogous to serotonin (B10506), a major neuroactive metabolite of the essential amino acid tryptophan. wikipedia.orggoogle.com Tryptophan itself is metabolized via three primary routes: the kynurenine (B1673888) pathway, the serotonin/melatonin pathway, and the indole pathway. nih.gov
The biotransformation of zolmitriptan is a critical process that leads to the formation of this compound. This conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP1A2, through an N-demethylation reaction. wikipedia.org The resulting compound, N-desmethylzolmitripan (this compound), is itself an active metabolite. Further metabolism of both zolmitriptan and this compound involves another key enzyme, monoamine oxidase A (MAO-A), which deaminates the compounds, leading to the formation of an inactive indole acetic acid derivative. wikipedia.org
The structural similarity to tryptophan-derived molecules underpins the pharmacological activity of both zolmitriptan and this compound, allowing them to interact with serotonin 5-HT1B/1D receptors. wikipedia.org
Table 1: Key Tryptophan Metabolic Pathways
| Pathway | Key Enzymes | Major Metabolites | Primary Function |
|---|---|---|---|
| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid | Immune regulation, NAD+ synthesis, Neurotransmission modulation. mdpi.comcpn.or.krresearchgate.net |
| Serotonin Pathway | Tryptophan Hydroxylase, Aromatic L-amino acid decarboxylase | Serotonin, Melatonin | Neurotransmission, Mood regulation, Circadian rhythms. nih.gov |
| Indole Pathway | Tryptophanase (by gut microbiota) | Indole, Indole-3-propionic acid | Gut microbiome signaling, Anti-inflammatory effects. nih.gov |
Table 2: Major Metabolites of Zolmitriptan
| Compound | Metabolite Name | Enzyme(s) Involved | Activity Status |
|---|---|---|---|
| Zolmitriptan | N-Desmethylzolmitripan (this compound) | CYP1A2 | Active. wikipedia.org |
| Zolmitriptan | Zolmitriptan N-oxide | Cytochrome P450 (CYP) enzymes | Inactive. wikipedia.org |
| Zolmitriptan & this compound | Indole acetic acid derivative | Monoamine Oxidase A (MAO-A) | Inactive. wikipedia.org |
Leukotriene Metabolism Pathway Interactions
Leukotrienes are inflammatory mediators synthesized from arachidonic acid, an essential fatty acid released from cell membranes. respiratory-therapy.com The synthesis cascade is initiated by the enzyme 5-lipoxygenase (5-LO), which, with the help of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). preprints.orgnih.gov LTA4 is an unstable intermediate that is subsequently converted into other leukotrienes, such as leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.gov
A direct metabolic interaction or interference between this compound or its parent compound, zolmitriptan, and the leukotriene synthesis pathway has not been established in the reviewed scientific literature. The biotransformation of this compound is primarily associated with the monoamine oxidase system, distinct from the lipoxygenase pathway governing leukotriene metabolism. wikipedia.org
Table 3: Key Components of the Leukotriene Biosynthesis Pathway
| Precursor | Key Enzymes | Intermediate/Product | Function |
|---|---|---|---|
| Arachidonic Acid | 5-Lipoxygenase (5-LO), FLAP | Leukotriene A4 (LTA4) | Unstable epoxide intermediate. preprints.orgnih.gov |
| Leukotriene A4 (LTA4) | LTA4 Hydrolase | Leukotriene B4 (LTB4) | Potent chemoattractant for neutrophils. nih.gov |
| Leukotriene A4 (LTA4) | LTC4 Synthase | Leukotriene C4 (LTC4) | Precursor to other cysteinyl leukotrienes. preprints.orgnih.gov |
| Leukotriene C4 (LTC4) | γ-Glutamyltranspeptidase | Leukotriene D4 (LTD4) | Mediator in bronchoconstriction and vascular permeability. nih.gov |
| Leukotriene D4 (LTD4) | Dipeptidase | Leukotriene E4 (LTE4) | Stable cysteinyl leukotriene involved in inflammatory responses. nih.gov |
Amino Acid and Fatty Acid Metabolic Linkages
The metabolic pathways of amino acids, fatty acids, and carbohydrates are intricately connected, often converging at central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA. libretexts.orgresearchgate.net While direct modulation of fatty acid metabolism by this compound is not specifically documented, its origins are linked to amino acid metabolism.
The synthesis of zolmitriptan, the precursor to this compound, begins with an amino acid derivative, 4-Nitro-(L)-phenylalanine. google.com This highlights a foundational link to amino acid chemistry. Furthermore, as previously discussed, the core indole structure of this compound is derived from tryptamine, establishing a direct connection to the metabolism of the essential amino acid tryptophan. google.comnih.gov
Amino acids and fatty acids are catabolized to provide energy and biosynthetic precursors. Fatty acids undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle. libretexts.org Many amino acids can also be converted into intermediates of the citric acid cycle or glycolysis. frontiersin.org Although this compound is not a direct participant in these central energy-producing pathways, its own metabolic breakdown by MAO-A is part of the broader cellular process of catabolizing nitrogen-containing compounds. wikipedia.org
Table 4: Interconnection of Major Metabolic Pathways
| Pathway | Primary Input | Key Output/Intermediate | Connecting Pathway(s) |
|---|---|---|---|
| Amino Acid Catabolism | Proteins, Amino Acids | Pyruvate, Acetyl-CoA, Citric Acid Cycle Intermediates | Glycolysis, Citric Acid Cycle, Gluconeogenesis. libretexts.orgfrontiersin.org |
| Fatty Acid Oxidation (Beta-Oxidation) | Triglycerides, Fatty Acids | Acetyl-CoA | Citric Acid Cycle, Ketogenesis. libretexts.org |
| Glycolysis | Glucose | Pyruvate, ATP | Citric Acid Cycle, Fermentation. wikipedia.org |
| Citric Acid Cycle | Acetyl-CoA | ATP, NADH, FADH2, Biosynthetic Precursors | Oxidative Phosphorylation, Gluconeogenesis, Amino Acid Synthesis. libretexts.org |
Molecular Level Characterization and Interactions
In Silico Modeling of Molecular Structure and Reactivity
In-silico techniques, which use computer simulations to model chemical and biological systems, are crucial in modern drug discovery. frontiersin.orgnih.gov They allow for the investigation of molecular structures and dynamics at an atomic level. nih.govnih.gov
Computational Chemistry for Structural Elucidation
Computational chemistry methods are employed to determine and understand the three-dimensional structure of molecules. biorxiv.org However, a search of scientific databases did not yield specific studies that apply these computational methods for the structural elucidation of Norzolmitripan. While the chemical structure is known, detailed quantum mechanical calculations or advanced computational analyses focused solely on this compound are not available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time, which is essential for understanding how they interact with biological targets. mdpi.comlorentzcenter.nl Despite the availability of a molecular modeling study for the parent compound, Zolmitriptan (B1197), researchgate.net no specific MD simulation studies focused on the conformational analysis of this compound could be located in the reviewed literature. Such studies would be invaluable in understanding the structural basis for its increased potency compared to Zolmitriptan.
Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental in medicinal chemistry for identifying the relationships between a molecule's structure and its biological activity. acs.org These models use molecular descriptors to predict the activity of new or untested compounds. nih.gov
Descriptors for Computational SAR Models
Computational SAR and QSAR models rely on a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include electronic, steric, and hydrophobic parameters. While general information on the types of descriptors used in QSAR is abundant, researchgate.netnih.govacdlabs.com specific research identifying and utilizing a set of descriptors for this compound within a computational SAR or QSAR model was not found.
Predictive Modeling of Molecular Functions
Predictive modeling uses established SAR/QSAR data to forecast the biological functions of molecules. Given the lack of specific SAR and QSAR studies for this compound, no dedicated predictive models for its molecular functions were identified. While it is known to be a potent 5-HT1B/1D agonist, nih.govwikipedia.org computational models predicting this or other functions based on its unique structure are not described in the available literature.
Exploratory Studies of Molecular Target Engagement (In Vitro/Theoretical)
Molecular target engagement studies confirm that a drug interacts with its intended target in a cellular or physiological environment. researchgate.net this compound's primary targets are the 5-HT1B and 5-HT1D receptors. nih.govwikipedia.org Its interaction with these receptors leads to the vasoconstriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, which is the basis for its antimigraine effect. nih.govbiorxiv.orgnih.gov However, detailed theoretical studies or in vitro assays specifically modeling the kinetics and dynamics of this compound's engagement with these receptors are not available in the public domain. Such research would be critical to fully understand the reasons for its enhanced potency.
Enzyme Modulation Studies (Hypothetical)
Enzyme modulation studies are crucial for determining a compound's effect on enzymatic activity, which can involve inhibition or activation. nih.govnih.gov Given this compound's structural similarity to endogenous monoamines, a hypothetical investigation into its interaction with Monoamine Oxidase (MAO) enzymes, MAO-A and MAO-B, is presented. These enzymes are pivotal in the metabolism of neurotransmitters.
A hypothetical study might assess the inhibitory potential of this compound against human recombinant MAO-A and MAO-B using a chemiluminescent assay. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) would be determined. For context, its activity could be compared against a well-known MAO inhibitor, such as Moclobemide for MAO-A and Selegiline for MAO-B.
Hypothetical Research Findings: In this theoretical study, this compound demonstrated a selective inhibitory effect on MAO-A. The IC50 value for MAO-A was found to be significantly lower than that for MAO-B, suggesting a preferential interaction with the MAO-A isoform. This hypothetical selectivity could imply a potential to modulate specific neurotransmitter pathways over others. The data from this hypothetical experiment is summarized in the table below.
Table 1: Hypothetical Inhibitory Activity of this compound on MAO Enzymes (Note: The data presented in this table is purely hypothetical and for illustrative purposes.)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 85 | 1250 | 14.7 |
| Moclobemide | 200 | 5000 | 25 |
| Selegiline | 3000 | 20 | 0.0067 |
Receptor Binding Profiling (In Silico or In Vitro Exploratory)
To characterize the potential targets of a compound, receptor binding profiles are generated through in vitro assays or in silico modeling. nih.govnih.gov In vitro competitive binding experiments utilize radiolabeled ligands of known affinity to determine a test compound's ability to displace them from a specific receptor, yielding an inhibition constant (Ki) or an IC50 value. nih.gov In silico docking, conversely, uses computational algorithms to predict the binding affinity and pose of a ligand within the three-dimensional structure of a receptor. medicine.dp.uachemrxiv.org
Exploratory Research Findings: Based on this compound's tryptamine (B22526) core, an exploratory analysis of its binding affinity for various serotonin (B10506) (5-HT) receptor subtypes is warranted. hmdb.ca Computational docking simulations could be performed to predict the binding energy of this compound with high-resolution crystal structures of key 5-HT receptors, such as 5-HT1A, 5-HT1D, and 5-HT2A. These predictions can guide subsequent in vitro validation. mdpi.com
An exploratory in vitro radioligand binding assay panel could be conducted using cell membranes expressing the human receptor subtypes. For example, [³H]8-OH-DPAT for 5-HT1A, [³H]GR-125743 for 5-HT1D, and [³H]Ketanserin for 5-HT2A could be used as the radioligands. The results would provide empirical data on this compound's binding affinities (Ki), indicating the concentration at which it occupies 50% of the receptors in the presence of the radioligand.
The following table presents potential, exploratory binding affinities for this compound against a selection of serotonin receptors, as might be determined from such studies.
Table 2: Exploratory Receptor Binding Profile of this compound (Note: The data presented is for exploratory and illustrative purposes and is not based on published experimental results for this specific compound.)
| Receptor Target | Assay Type | Predicted/Measured Value |
| 5-HT1A | In Silico Docking | -8.5 kcal/mol (Binding Energy) |
| 5-HT1A | In Vitro Binding | 45 nM (Ki) |
| 5-HT1D | In Silico Docking | -9.2 kcal/mol (Binding Energy) |
| 5-HT1D | In Vitro Binding | 15 nM (Ki) |
| 5-HT2A | In Silico Docking | -7.1 kcal/mol (Binding Energy) |
| 5-HT2A | In Vitro Binding | 350 nM (Ki) |
Biological Significance in Preclinical Models and Systems
Associative Studies in Biological Systems (Non-Clinical Human Data)
Norzolmitripan has been identified as a component of the human fecal metabolome. In a 2022 study investigating the fecal metabolomes of individuals with obesity and osteoarthritis, this compound was detected through untargeted metabolomics analysis using ultra-high-performance liquid chromatography coupled with a high-resolution mass spectrometer. biorxiv.orgminervaimaging.com This identification in fecal samples suggests that this compound may be related to gut microbiome activity or host metabolism. biorxiv.orgminervaimaging.com
The presence of this compound in the fecal metabolome has been correlated with a pathophysiological state. The aforementioned 2022 study on obesity-related osteoarthritis found that the levels of this compound, among other microbial metabolites, were perturbed in individuals with osteoarthritis compared to control subjects. biorxiv.org Specifically, the study noted that adults with obesity and knee plus hand osteoarthritis have distinct fecal metabolomes characterized by changes in microbial metabolites. biorxiv.org These findings suggest a potential link between this compound and the metabolic dysregulation observed in osteoarthritis. biorxiv.org
| Study Characteristic | Finding | Reference |
| Population | Adults with obesity and knee plus hand osteoarthritis vs. controls | biorxiv.orgminervaimaging.com |
| Biofluid Analyzed | Fecal Samples | biorxiv.org |
| Key Finding | This compound was identified as a perturbed metabolite in the fecal metabolome of individuals with osteoarthritis. | biorxiv.org |
| Implication | Suggests a possible role of gut microbial metabolism, involving compounds like this compound, in the pathophysiology of osteoarthritis. | biorxiv.org |
Identification in Specific Biofluids and Tissues (e.g., Fecal Metabolome)
Mechanistic Investigations in Controlled Preclinical Models
Despite its identification in human biological samples, detailed mechanistic studies of this compound in controlled preclinical models are not documented in publicly available scientific literature.
No specific in vitro cellular assays for the functional assessment of this compound have been reported.
There are no available reports on ex vivo tissue culture experiments conducted to evaluate the cellular impact of this compound.
Information regarding targeted in vivo animal model studies focusing on the non-therapeutic efficacy of this compound is not available in the public domain.
Advanced Research Methodologies and Methodological Innovations
Multi-Omics Integration for Comprehensive Pathway Analysis
To achieve a holistic view of Norzolmitripan's biological impact, a multi-omics approach is essential. This strategy involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to construct a comprehensive picture of molecular and cellular processes. biorxiv.orgnih.gov Integrating these diverse datasets allows researchers to move from a static list of molecules to a dynamic understanding of pathway perturbations. plos.org
For instance, by combining transcriptomic data (gene expression) with metabolomic data (metabolite levels, including this compound), researchers could identify gene regulatory networks that are activated or suppressed in correlation with this compound presence. biorxiv.org Methods like pathway-based multi-omics integration can help to pinpoint specific biological pathways affected by the compound, offering a more interpretable model of its function. plos.org Tools such as MOPA (Multi-Omics Pathway Analysis) can further quantify the contribution of each omics layer to the activity of specific pathways, providing a nuanced view of the regulatory landscape. nih.gov
Table 1: Potential Multi-Omics Data Integration in this compound Research
| Omics Layer | Data Type | Potential Insights for this compound |
| Genomics | DNA sequence variations | Identification of genetic predispositions affecting this compound metabolism. |
| Transcriptomics | mRNA expression levels | Understanding of genes and pathways regulated by or regulating this compound. |
| Proteomics | Protein abundance and modifications | Elucidation of protein-level changes and signaling cascades influenced by this compound. |
| Metabolomics | Metabolite concentrations | Mapping the metabolic network surrounding this compound and identifying its downstream products. |
Stable Isotope Tracing for Metabolic Flux Analysis
To dynamically track the metabolic fate of this compound within a biological system, stable isotope tracing is an invaluable technique. mdpi.comnih.gov This method involves labeling the compound with non-radioactive stable isotopes, such as ¹³C or ¹⁵N, and then monitoring the incorporation of these isotopes into downstream metabolites over time. creative-proteomics.comspringernature.com This provides a direct measure of metabolic flux—the rate of turnover of molecules through a metabolic pathway—offering a more dynamic view than static concentration measurements. nih.gov
By synthesizing a labeled version of this compound, researchers could administer it to cell cultures or animal models and use techniques like mass spectrometry or NMR spectroscopy to trace its conversion into other molecules. nih.gov This would definitively map its metabolic pathway, identify its breakdown products, and quantify the rate at which it is processed by the cell. creative-proteomics.com This approach is particularly powerful for understanding how metabolic pathways are rewired in different physiological or disease states. mdpi.com
Table 2: Hypothetical Stable Isotope Tracing Experiment for this compound
| Labeled Substrate | Analytical Technique | Objective | Expected Outcome |
| ¹³C-labeled this compound | Liquid Chromatography-Mass Spectrometry (LC-MS) | To trace the carbon backbone of this compound through metabolic pathways. | Identification of all downstream metabolites containing the ¹³C label, confirming the metabolic route. |
| ¹⁵N-labeled this compound | Gas Chromatography-Mass Spectrometry (GC-MS) | To investigate nitrogen-containing metabolic products of this compound. | Elucidation of pathways involving nitrogen transfer from this compound. |
Advanced Chem- and Bio-informatics for Data Interpretation
The vast and complex datasets generated by multi-omics and stable isotope tracing studies require advanced computational tools for interpretation. diphyx.com Chemoinformatics and bioinformatics are critical for transforming raw data into meaningful biological knowledge. researchgate.netwiley.com
Chemoinformatics approaches can be used to analyze the structural properties of this compound and predict its potential interactions with biological macromolecules. amazon.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking could generate hypotheses about its mechanism of action by identifying potential protein targets. u-strasbg.fr
On the other hand, advanced bioinformatics algorithms are essential for the analysis and visualization of large-scale biological data. ntnu.eduuio.no Machine learning algorithms, for example, can be trained on multi-omics datasets to identify complex patterns and build predictive models of cellular responses to this compound. numberanalytics.com These computational methods are indispensable for extracting actionable insights from the high-dimensional data generated in modern biomedical research. vub.be
Future Directions and Translational Research Perspectives Non Clinical
Elucidating Undiscovered Biological Roles of Norzolmitripan
Future non-clinical research could focus on deconstructing the specific contributions of this compound to the 5-HT receptor-mediated signaling cascade. Investigating its distinct pharmacokinetic and pharmacodynamic profile is crucial. For instance, while both compounds have a similar elimination half-life of approximately 3 hours, their distribution and receptor interaction kinetics at a cellular level may differ. fda.gov
Research could explore:
Receptor Subtype Specificity: Detailed in-vitro binding assays could further delineate this compound's affinity and functional activity across a wider range of serotonin (B10506) receptor subtypes beyond 5-HT1B/1D, for which Zolmitriptan (B1197) has a moderate affinity (e.g., 5-HT1A). nih.gov Uncovering a unique receptor interaction "fingerprint" could point to novel biological roles.
Cellular Signaling Pathways: Studies using cell cultures expressing 5-HT1B/1D receptors could compare the downstream signaling pathways activated by this compound versus Zolmitriptan. Investigating differences in G-protein coupling, adenylyl cyclase inhibition, or MAP kinase pathway activation could reveal subtle but important functional distinctions.
Blood-Brain Barrier Penetration: While Zolmitriptan's ability to cross the blood-brain barrier is established, dedicated non-clinical studies could quantify the specific penetration kinetics and distribution of this compound within the central nervous system. Its slightly altered chemical structure could lead to differences in transport and regional accumulation, influencing its activity profile within the brain.
Potential as a Biochemical Marker for Research Applications
A biochemical marker is a measurable substance that indicates a biological state or process. nordicbioscience.comnih.gov The formation and presence of this compound are directly linked to the metabolism of Zolmitriptan, making it a prime candidate for use as a specific biomarker in various research contexts, entirely separate from any clinical application. wikipedia.orgdrugbank.com
The utility of this compound as a research marker could be significant in several areas:
Pharmacokinetic/Metabolism Studies: In a research setting, the ratio of this compound to Zolmitriptan in plasma or tissue samples can serve as a precise indicator of CYP1A2 enzymatic activity. wikipedia.orgdrugbank.com This could be used in non-clinical studies to investigate how different factors (e.g., co-administered research compounds, genetic polymorphisms in animal models) affect the metabolic pathways of indole-based molecules.
Drug-Drug Interaction Research: this compound levels can be a sensitive endpoint in preclinical studies designed to screen for compounds that inhibit or induce CYP1A2. drugbank.com A change in the metabolite-to-parent-drug ratio would provide a quantitative measure of the interaction potential.
Forensic and Toxicological Analysis: In the context of toxicological research, the presence and concentration of this compound can confirm exposure to its parent compound and provide insights into the timeline and extent of metabolism. researchgate.net
The table below outlines potential non-clinical research applications for this compound as a biochemical marker.
Table 1: Potential Research Applications of this compound as a Biochemical Marker| Research Application Area | Information Provided by this compound Levels | Potential Research Context |
|---|---|---|
| Enzyme Phenotyping | Index of in-vivo CYP1A2 metabolic function. | Basic research to characterize metabolic differences in various animal models or cell lines. |
| Drug Discovery Screening | Quantitative marker for CYP1A2 inhibition or induction by novel chemical entities. | Preclinical screening of new compounds to understand their metabolic interaction profile. |
| Pharmacology Research | Tool to correlate target receptor engagement with metabolic turnover. | Investigating the relationship between drug metabolism rates and pharmacological response in animal models of disease. |
| Toxicology Studies | Confirmatory evidence of exposure to the parent compound. | Post-mortem animal studies or in-vitro cell toxicity assays. |
Advancements in Synthetic Strategies for Analog Development (Academic Focus)
For academic researchers, this compound serves as a valuable chemical scaffold for developing novel molecular probes to explore the pharmacology of 5-HT receptors. The synthesis of analogs—molecules with deliberate, minor structural modifications—is a cornerstone of medicinal chemistry research, aimed at understanding structure-activity relationships (SAR). frontiersin.orgoptibrium.com
Future academic synthetic strategies could diverge from simply recreating this compound to creating a library of related compounds for research purposes. The focus would be on producing tool compounds rather than therapeutic agents.
Key areas for synthetic exploration could include:
Modification of the Indole (B1671886) Ethylamine Side Chain: The N-methyl group of this compound is a clear point for modification. Synthetic strategies could involve replacing it with other alkyl groups (ethyl, propyl), cyclic amines (pyrrolidine, piperidine), or functional groups that could alter potency, selectivity, or metabolic stability. This would help probe the specific steric and electronic requirements of the 5-HT receptor binding pocket.
Alterations to the Oxazolidinone Ring: This heterocyclic moiety is crucial for the compound's activity. Academic synthesis could focus on creating analogs where the oxazolidinone is replaced with other 5-membered heterocycles (e.g., thiazolidinone, imidazolidinone) to assess the importance of the oxygen and carbonyl group for receptor binding. Further strategies might involve altering stereochemistry or adding substituents to the ring itself.
Substitution on the Indole Nucleus: The indole core offers several positions (e.g., 2, 4, 6, 7-positions) for substitution with small groups like halogens, methyl, or methoxy (B1213986) groups. Such modifications can profoundly influence the electronic properties of the indole ring system and its interaction with the receptor, providing valuable SAR data for refining computational models of ligand-receptor binding.
These synthetic endeavors would be purely for academic research, providing a new generation of chemical tools to dissect the complex biology of the serotonergic system with greater precision.
Q & A
Q. What frameworks manage contradictory findings in this compound’s long-term safety assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
